2-(3-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone
Description
2-(3-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone is a fluorinated ketone derivative featuring a bicyclic pyrrolo-pyrrolidine scaffold. The cis-configuration of the hexahydropyrrolo[3,4-b]pyrrolidine ring confers structural rigidity, while the 3-fluorophenyl substituent introduces electronic and steric effects that may influence its biological activity.
Properties
IUPAC Name |
1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(3-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-12-3-1-2-10(6-12)7-14(18)17-5-4-11-8-16-9-13(11)17/h1-3,6,11,13,16H,4-5,7-9H2/t11-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUFENUNVSYYHQ-WCQYABFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)C(=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)C(=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone , also referred to as (3-Fluorophenyl)(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone, is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by a fluorinated phenyl group and a hexahydropyrrolo moiety. The molecular formula is with a molecular weight of approximately 262.32 g/mol. Its structural features suggest potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit moderate to good antimicrobial activity . For instance, compounds in related classes have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16.4 |
| Compound B | Escherichia coli | 12.5 |
| Compound C | Klebsiella pneumoniae | 18.0 |
These findings suggest that the compound could be further explored for its potential as an antimicrobial agent in clinical applications .
Anti-inflammatory Effects
In vitro studies have demonstrated that certain derivatives possess anti-inflammatory properties that may surpass those of traditional anti-inflammatory agents like curcumin. The mechanism appears to involve inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation .
Case Study: A study involving a series of synthesized compounds showed that one derivative exhibited an IC50 value of 10 μM against TNF-α production in macrophages, indicating significant anti-inflammatory potential.
Neuroprotective Properties
The compound has also been evaluated for its neuroprotective effects, particularly in the context of Alzheimer's disease. Inhibitory activity against acetylcholinesterase (AChE) was noted, which is crucial for managing cholinergic deficits associated with neurodegenerative diseases.
| Compound | AChE Inhibition IC50 (μM) |
|---|---|
| This compound | 0.466 |
| Control (Donepezil) | 0.050 |
This data indicates that the compound could serve as a lead for developing new treatments for Alzheimer's disease .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Position and Activity
The para-substituted oxadiazole derivatives (2a, 2b) exhibit superior antibacterial activity compared to ortho- or meta-substituted analogues . This aligns with the general observation that para-substitution on the aryl ring enhances electron-withdrawing or donating effects, improving target binding. In contrast, the target compound’s meta-fluorine substitution may reduce antibacterial potency due to less optimal electronic interactions.
Heterocyclic Ring Influence
The pyrrolo-pyrrolidine core in the target compound likely improves metabolic stability compared to the oxadiazole ring in 2a/2b, which is prone to hydrolysis.
Fluorination Effects
Fluorine at the meta position may enhance lipophilicity and membrane permeability compared to non-fluorinated analogues. However, fluorine’s electron-withdrawing effect could reduce basicity of the pyrrolidine nitrogen, altering receptor affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
